2-{[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one
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Overview
Description
2-{[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one is a complex organic compound that features a unique combination of benzodioxin, oxadiazole, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carbon disulfide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxadiazole ring, converting it to the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and benzodioxin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophene and benzodioxin derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, the compound has shown potential as an antibacterial agent, particularly against Bacillus subtilis and Escherichia coli . It inhibits bacterial biofilm formation, making it a candidate for developing new antibacterial treatments.
Medicine
. Its ability to inhibit cholinesterase and lipoxygenase enzymes indicates potential use in treating neurodegenerative diseases and inflammatory conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: It inhibits enzymes such as cholinesterase and lipoxygenase, which are involved in neurotransmission and inflammation, respectively.
Bacterial Biofilm Inhibition: The compound disrupts the formation of bacterial biofilms, which are protective layers formed by bacteria to resist antibiotics.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin-2-methanol: Similar in structure but lacks the oxadiazole and benzothiophene moieties.
5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 2-{[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one lies in its combination of three distinct moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H16N2O4S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methyl-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C21H16N2O4S2/c1-12-13-6-2-5-9-18(13)29-19(12)14(24)11-28-21-23-22-20(27-21)17-10-25-15-7-3-4-8-16(15)26-17/h2-9,17H,10-11H2,1H3 |
InChI Key |
XXRMUGBTGFGJSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)CSC3=NN=C(O3)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
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